5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Overview
Description
Preparation Methods
The synthesis of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions typically include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure .
Chemical Reactions Analysis
Scientific Research Applications
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as calcium channels. The compound can inhibit calcium influx by blocking these channels, leading to various physiological effects . This mechanism is similar to that of other dihydropyridine derivatives, which are known for their vasodilatory and cardiac depressant effects .
Comparison with Similar Compounds
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and functional groups
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
Properties
IUPAC Name |
5-amino-1,4-dimethylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFWQYYQOWTVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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